molecular formula C8H13N3OS B13868594 methyl N-cyano-4-hydroxypiperidine-1-carbimidothioate

methyl N-cyano-4-hydroxypiperidine-1-carbimidothioate

Cat. No.: B13868594
M. Wt: 199.28 g/mol
InChI Key: IIUQAKYRPSQDCU-UHFFFAOYSA-N
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Description

Methyl N-cyano-4-hydroxypiperidine-1-carbimidothioate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

The synthesis of methyl N-cyano-4-hydroxypiperidine-1-carbimidothioate involves several steps. One common method includes the reaction of 4-hydroxypiperidine with methyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like benzene with tetrabutylammonium bromide as a phase-transfer catalyst . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

Methyl N-cyano-4-hydroxypiperidine-1-carbimidothioate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl N-cyano-4-hydroxypiperidine-1-carbimidothioate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl N-cyano-4-hydroxypiperidine-1-carbimidothioate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Methyl N-cyano-4-hydroxypiperidine-1-carbimidothioate can be compared with other piperidine derivatives such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C8H13N3OS

Molecular Weight

199.28 g/mol

IUPAC Name

methyl N-cyano-4-hydroxypiperidine-1-carboximidothioate

InChI

InChI=1S/C8H13N3OS/c1-13-8(10-6-9)11-4-2-7(12)3-5-11/h7,12H,2-5H2,1H3

InChI Key

IIUQAKYRPSQDCU-UHFFFAOYSA-N

Canonical SMILES

CSC(=NC#N)N1CCC(CC1)O

Origin of Product

United States

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